N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including an amide, a thiadiazole ring, and a naphthalene ring . The presence of these functional groups suggests that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene ring suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of the polar amide group and the nonpolar naphthalene ring .Scientific Research Applications
Synthesis and Characterization
- Thiadiazole derivatives, including those related to the specified compound, have been synthesized and characterized to assess their dyeing performance on nylon fabric, showcasing their potential application in material science and industrial applications (Malik et al., 2018).
- Another study focuses on the synthesis and antimicrobial study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives, indicating their potential biological activities, including antibacterial and antifungal properties (Ameen & Qasir, 2017).
Biological Activities and Applications
- A significant body of research has demonstrated the diverse applications of thiadiazole derivatives as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents, suggesting a wide range of therapeutic uses (Khan et al., 2010).
- The pharmacophore hybridization approach using thiadiazole derivatives has been explored for designing drug-like small molecules with anticancer properties. A specific study describes the synthesis and evaluation of a novel compound for its anticancer activity through in vitro screening, highlighting the potential for developing new anticancer therapies (Yushyn et al., 2022).
Antihypertensive Potential
- Research into the synthesis of novel Aryloxy Propanoyl Thiadiazoles has been conducted with the aim of identifying potential antihypertensive agents, signifying the ongoing exploration into the therapeutic applications of thiadiazole derivatives (Samel & Pai, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-7-8-15(2)19(11-14)24-20(28)13-30-23-27-26-22(31-23)25-21(29)18-10-9-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGIFLADPUVXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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